molecular formula C7H14ClN3 B6230699 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 2437649-96-0

1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6230699
CAS No.: 2437649-96-0
M. Wt: 175.7
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Description

1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an isopropyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with isopropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: Lacks the isopropyl group, which may affect its solubility and reactivity.

    N-Isopropyl-1H-pyrazol-4-amine: Lacks the methyl group, which may influence its binding affinity and specificity.

    1-Methyl-N-(propan-2-yl)-1H-imidazole-4-amine: Similar structure but with an imidazole ring instead of a pyrazole ring, leading to different chemical properties and biological activities.

Uniqueness: 1-Methyl-N-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and isopropyl groups enhances its solubility, stability, and potential for diverse applications in research and industry.

Properties

CAS No.

2437649-96-0

Molecular Formula

C7H14ClN3

Molecular Weight

175.7

Purity

0

Origin of Product

United States

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